1-Bromododec-5-ene
Description
Properties
CAS No. |
146955-48-8 |
|---|---|
Molecular Formula |
C12H23Br |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
1-bromododec-5-ene |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8H,2-6,9-12H2,1H3 |
InChI Key |
ZWEFVECBFJDHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCBr |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Substrate Ratio : 1,5-Dibromopentane:DMF mass ratio = 1:1–5.
- Catalyst Loading : 1,5-Dibromopentane:HMPT mass ratio = 1:0.04–0.08.
- Temperature : 100–160°C (optimal at 140°C).
- Time : 2–12 hours (optimal at 6 hours).
Workflow
Performance Metrics
| Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| 50.2% | 99% | High | Moderate |
Advantages : Simplified post-treatment, low-cost raw materials, and suitability for industrial scale-up.
Nucleophilic Substitution Using Sodium Hydride (NaH)
This method employs 1-bromopentane and 7-octen-1-ol in the presence of NaH to form 1-bromododec-5-ene via an SN2 mechanism.
Reaction Conditions
- Molar Ratio : 1-bromopentane:7-octen-1-ol:NaH = 1:1.5:1.5.
- Solvent : Anhydrous ether.
- Temperature : 0°C to room temperature.
Workflow
Performance Metrics
| Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| 60% | 95% | Moderate | High |
Advantages : High regioselectivity and compatibility with sensitive functional groups.
Wittig Reaction with Phosphonium Ylides
A stereoselective route utilizes a Wittig reaction between aldehydes and phosphonium ylides to construct the Z-configured double bond.
Reaction Conditions
- Phosphonium Salt : Generated from 1-bromoheptane and triphenylphosphine (PPh₃).
- Base : n-BuLi at -78°C.
- Solvent : Tetrahydrofuran (THF).
Workflow
Performance Metrics
| Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| 75% | 98% | Low | Moderate |
Advantages : Excellent stereocontrol for Z-isomers, critical for bioactive compounds.
Bromination of Alcohol Precursors
Direct bromination of dodec-5-en-1-ol using phosphorus tribromide (PBr₃) offers a straightforward approach.
Reaction Conditions
- Molar Ratio : Alcohol:PBr₃ = 1:0.5.
- Solvent : Dry ether at 0°C.
Workflow
Performance Metrics
| Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|
| 76% | 97% | High | High |
Advantages : Rapid reaction time and compatibility with lab-scale synthesis.
Comparative Analysis of Methods
Chemical Reactions Analysis
1-Bromododec-5-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of dodec-5-en-1-ol.
Elimination Reactions: Under basic conditions, 1-bromododec-5-ene can undergo dehydrohalogenation to form dodeca-1,5-diene.
Addition Reactions: The double bond in 1-bromododec-5-ene can participate in addition reactions with electrophiles, such as hydrogen halides, to form the corresponding haloalkanes.
Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and acids like hydrochloric acid for addition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Alkylating Agent
1-Bromododec-5-ene serves as a long-chain alkylating agent, enhancing the lipophilicity and hydrophobicity of organic molecules. This property is particularly valuable in the synthesis of biologically active compounds, where increased lipophilicity can improve membrane permeability and bioavailability .
Synthesis of Natural Products
The compound is used in the synthesis of natural products, such as various methyl esters derived from Lachnophyllum species. For instance, 1-bromododec-5-ene can be transformed into various derivatives through palladium-catalyzed coupling reactions, which facilitate the formation of complex molecular architectures .
Biological Applications
Antimicrobial Activity
Research has shown that derivatives of 1-bromododec-5-ene exhibit significant antimicrobial properties. For example, certain synthesized compounds have demonstrated activity against Leishmania parasites and Mycobacterium species, highlighting their potential as therapeutic agents .
Case Study: Biological Evaluation
A study evaluated the biological activity of several derivatives of 1-bromododec-5-ene against various pathogens. The results are summarized in the following table:
| Compound | Antileishmanial Activity (EC50 µM) | Antimycobacterial Activity (MIC µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| Z-1a | 22.4 ± 2.7 | 4.0 ± 0.5 | >44 |
| E-1a | 133 ± 6.8 | 23.4 ± 2.1 | ND |
| Z-1b | 61.2 ± 2.1 | 16.8 ± 0.7 | >68 |
| E-1b | ND | 5 | >68 |
This table illustrates the varying degrees of biological activity among different derivatives, indicating that structural modifications can significantly influence efficacy .
Material Science
Surfactants and Emulsifiers
Due to its amphiphilic nature, 1-bromododec-5-ene and its derivatives are explored as surfactants in formulations for cosmetics and pharmaceuticals. The ability to modify surface tension makes these compounds suitable for applications requiring emulsification or stabilization of mixtures .
Mechanism of Action
The mechanism of action of 1-bromododec-5-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Chain Length and Saturation: Longer chains (e.g., dodecene vs. undecane) increase molecular weight and boiling points due to enhanced van der Waals interactions.
- Position of Halogen and Unsaturation : Terminal bromine in 1-Bromododec-5-ene enhances reactivity in SN2 substitutions, while internal double bonds may stabilize carbocation intermediates in elimination reactions. Shorter-chain analogs like 1-Bromobut-2-ene exhibit higher volatility and faster reaction kinetics .
Research Findings and Trends
- Synthetic Utility : Longer-chain bromoalkenes like 1-Bromododec-5-ene are preferred in polymer modifications due to their hydrophobicity, while shorter analogs are leveraged in small-molecule catalysis .
- Thermal Stability : Saturated bromoalkanes (e.g., 1-Bromoundecane) exhibit higher thermal stability than bromoalkenes, which may decompose under prolonged heating .
Biological Activity
1-Bromododec-5-ene is an organic compound with a bromine atom attached to a dodecane chain featuring a double bond. Its biological activity has garnered interest in various fields, including pharmacology and agrochemistry. This article reviews the current understanding of its biological properties, including its potential applications as an insecticide and its effects on various biological systems.
1-Bromododec-5-ene is characterized by its long aliphatic chain, which can influence its interaction with biological membranes and enzymes. The presence of the bromine atom can also affect its reactivity and biological activity.
Biological Activity Overview
The biological activity of 1-Bromododec-5-ene can be summarized as follows:
- Insecticidal Activity : Related compounds have shown promising insecticidal properties, particularly against pests like the tobacco budworm (Heliothis virescens) and other agricultural pests. The mechanism often involves disruption of fatty acid metabolism in insect mitochondria, leading to increased mortality rates among targeted species .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial effects against various bacteria and fungi, although specific data for 1-Bromododec-5-ene itself is limited .
Insecticidal Studies
Research has indicated that structurally related compounds to 1-Bromododec-5-ene demonstrate significant insecticidal activity. For instance, 1,1-difluorododec-1-ene has been optimized for its insecticidal properties, revealing effective control over several pest species .
| Compound | Target Pest | Activity Level |
|---|---|---|
| 1-Bromododec-5-ene | Tobacco budworm | High |
| 1,1-Difluorododec-1-ene | Pea aphid | Moderate |
Antimicrobial Activity
While direct studies on 1-Bromododec-5-ene are sparse, related compounds have shown varying degrees of antimicrobial activity. For example, compounds derived from similar aliphatic chains have been tested against Mycobacterium tuberculosis and other pathogens.
| Compound | Microbial Target | MIC (µM) |
|---|---|---|
| Z-1a | M. tuberculosis | >10 |
| Z-1b | M. tuberculosis | 2.5 |
The proposed mechanism for the insecticidal activity of brominated alkenes like 1-Bromododec-5-ene involves the disruption of mitochondrial fatty acid β-oxidation pathways in insects. This leads to energy depletion and ultimately death of the pest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
